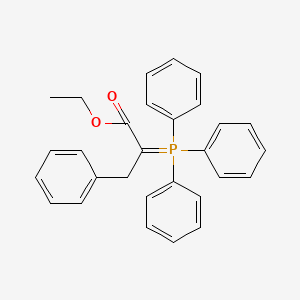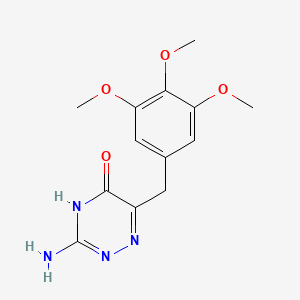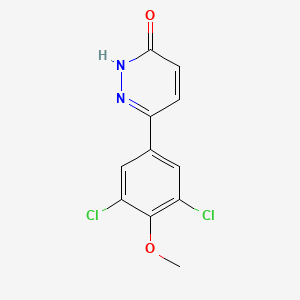
1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole is a synthetic organic compound that features a unique structure combining an imidazole ring with a chlorophenyl and phenyl-substituted butynyl group
Méthodes De Préparation
The synthesis of 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps :
Formation of the Butynyl Intermediate: The reaction begins with the preparation of a butynyl intermediate through the coupling of 2-chlorophenylacetylene with phenylacetylene under palladium-catalyzed conditions.
Imidazole Ring Formation: The butynyl intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate, leading to the formation of the final product.
Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond into a single bond, forming saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, resulting in the formation of methoxy derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole has several scientific research applications :
Medicinal Chemistry: The compound is investigated for its potential as an antifungal and antibacterial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Biological Research: Researchers study the compound’s effects on cellular processes, including its potential to inhibit certain enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cell membrane receptors, altering signal transduction processes and cellular responses.
Comparaison Avec Des Composés Similaires
1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound shares the imidazole and chlorophenyl groups but differs in the length and structure of the carbon chain.
1-(2-Chlorophenyl)-3-(1H-imidazol-1-yl)propane: Similar to the target compound but with a saturated carbon chain instead of a butynyl group.
The uniqueness of this compound lies in its butynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
88557-61-3 |
|---|---|
Formule moléculaire |
C19H15ClN2 |
Poids moléculaire |
306.8 g/mol |
Nom IUPAC |
1-[1-(2-chlorophenyl)-1-phenylbut-3-ynyl]imidazole |
InChI |
InChI=1S/C19H15ClN2/c1-2-12-19(22-14-13-21-15-22,16-8-4-3-5-9-16)17-10-6-7-11-18(17)20/h1,3-11,13-15H,12H2 |
Clé InChI |
FXRRCYZLFHOSGB-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)N3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


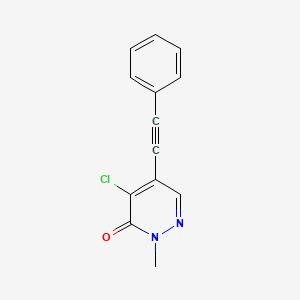
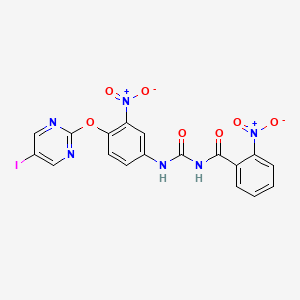
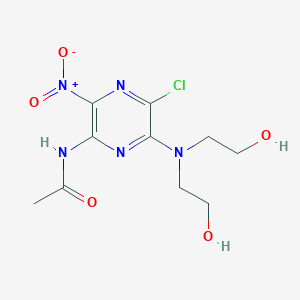
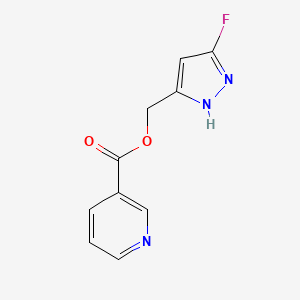

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)

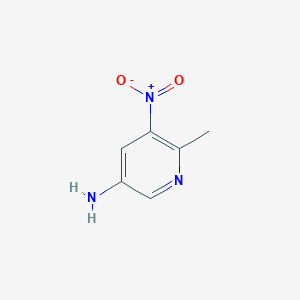
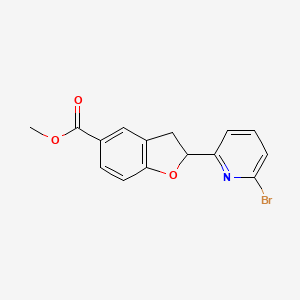
![5-(4-chlorophenoxy)-N-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B12923241.png)
